Diazoxon

描述

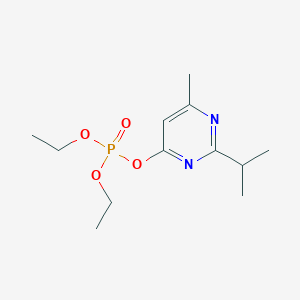

Diazoxon is an organophosphorus compound known for its role as a metabolite of diazinon, a widely used pesticide. Chemically, it is identified as diethyl 2-isopropyl-6-methylpyrimidin-4-yl phosphate. This compound is of significant interest due to its higher toxicity compared to its parent compound, diazinon .

准备方法

Synthetic Routes and Reaction Conditions: Diazoxon is typically synthesized through the oxidation of diazinon. This process can be achieved using various oxidizing agents such as hydrogen peroxide or sodium periodate under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes where diazinon is exposed to oxidizing agents in reactors designed to handle the exothermic nature of the reaction. The process is monitored to ensure the complete conversion of diazinon to this compound while minimizing the formation of by-products .

化学反应分析

Types of Reactions: Diazoxon undergoes several types of chemical reactions, including:

Hydrolysis: this compound can be hydrolyzed to form diethyl phosphate and 2-isopropyl-6-methyl-4-pyrimidinol.

Oxidation: Further oxidation of this compound can lead to the formation of various oxidative by-products.

Substitution: this compound can participate in nucleophilic substitution reactions, particularly with nucleophiles like hydroxide ions.

Common Reagents and Conditions:

Hydrolysis: Typically carried out in aqueous solutions with a pH range of 7-9 at ambient temperatures.

Oxidation: Utilizes oxidizing agents such as hydrogen peroxide or ozone under controlled conditions.

Substitution: Involves nucleophiles like hydroxide ions in basic aqueous solutions.

Major Products Formed:

科学研究应用

Neurotoxic Effects

Mechanisms of Action

Diazoxon primarily acts as an inhibitor of acetylcholinesterase (AChE), leading to an accumulation of acetylcholine in synaptic clefts. This mechanism is responsible for its neurotoxic effects, which can result in symptoms ranging from mild to severe neurological impairments.

Case Study: Effects on Neurite Outgrowth

A study assessed the impact of this compound on differentiating neuroblastoma cells (N2a). It was found that sublethal concentrations of DZO significantly inhibited neurite outgrowth. Specifically, exposure to 10 μM DZO decreased the expression of microtubule-associated protein 1B (MAP 1B) without affecting total β-tubulin levels . This suggests that this compound disrupts cytoskeletal dynamics crucial for neuronal development.

Impact on Astrocytes

Astrocytic Function and Neuronal Development

Research has demonstrated that this compound adversely affects astrocyte function, which is vital for neuronal health and development. In primary cultures of hippocampal neurons, DZO inhibited neurite outgrowth by increasing oxidative stress within astrocytes, thereby modulating the extracellular matrix protein fibronectin levels . This impairment indicates a potential mechanism for developmental neurotoxicity associated with organophosphate exposure.

Biochemical Interactions

Oxidative Stress and Enzyme Activity

this compound has been shown to induce oxidative stress in various cell types. For instance, it affects parameters such as reactive oxygen species production and alters cholinesterase activity in astrocytes . The implications of these biochemical interactions are significant for understanding the broader impacts of organophosphates on human health.

Environmental Degradation

Enzymatic Hydrolysis

The degradation of this compound through enzymatic hydrolysis by phosphotriesterase (PTE) has been extensively studied. Research indicates that PTE can effectively degrade DZO through specific catalytic mechanisms, which are essential for bioremediation efforts targeting organophosphate pollutants . Understanding these degradation pathways can inform strategies to mitigate environmental contamination.

Toxicological Assessments

Risk Assessment Models

Incorporating this compound's chemical-specific information into risk assessments is critical for evaluating its potential health impacts. Bayesian meta-analyses have been utilized to estimate variability distributions related to PON1 activities, which are important for understanding individual susceptibility to organophosphate toxicity .

Summary Table: Key Findings on this compound

作用机制

Diazoxon exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine in synaptic clefts, leading to continuous stimulation of neurons. This overstimulation results in symptoms of organophosphorus poisoning, such as muscle twitching, respiratory distress, and convulsions . The molecular targets involved include the active site of acetylcholinesterase, where this compound forms a covalent bond with the serine residue, preventing the enzyme from functioning properly .

相似化合物的比较

- Parathion

- Malathion

- Tetrachlorvinphos

- Chlorpyrifos (metabolized to chlorpyrifos oxon)

- Dichlorvos (metabolized to dichlorvos oxon)

生物活性

Diazoxon, the active metabolite of the organophosphate insecticide diazinon, is known for its significant biological activity, particularly its effects on the nervous system and immune response. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cell types, and implications for human health and development.

This compound primarily exerts its biological effects through inhibition of acetylcholinesterase (AChE) , an enzyme crucial for breaking down the neurotransmitter acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors, which can cause a range of neurological symptoms.

Key Findings:

- Inhibition of AChE : this compound has been shown to inhibit AChE activity in various tissues, leading to increased cholinergic signaling. Studies indicate that this compound exhibits a similar level of AChE inhibition as diazinon, with modest effects observed at certain concentrations .

- Cell Signaling Alterations : Research demonstrates that this compound affects cell signaling pathways in leukocytes by decreasing cyclic adenosine monophosphate (cAMP) levels and increasing inositol trisphosphate (IP3) levels. These changes can impair leukocyte function and responsiveness to stimuli such as phorbol myristate acetate (PMA) and ionomycin .

Effects on Neurodevelopment

This compound's neurodevelopmental toxicity has been a significant area of research. Studies have shown that exposure to this compound can adversely affect neuronal development and function.

Case Study: Astrocyte Function

A study investigated the impact of this compound on astrocytes and their ability to support neuronal growth. The findings revealed that:

- Impaired Neurite Outgrowth : this compound exposure inhibited neurite outgrowth in primary hippocampal neurons co-cultured with astrocytes. This effect was linked to increased oxidative stress within astrocytes and decreased levels of fibronectin, a key extracellular matrix protein involved in neuronal development .

- Oxidative Stress Mechanism : The oxidative stress induced by this compound led to alterations in glial-neuronal interactions, suggesting a potential mechanism for developmental neurotoxicity associated with organophosphate exposure .

Summary of Biological Effects

The biological activity of this compound can be summarized as follows:

Implications for Human Health

The implications of this compound's biological activity are significant for understanding the risks associated with organophosphate exposure. Given its potent effects on cholinergic signaling and neurodevelopment, there is concern regarding potential long-term health outcomes from exposure during critical developmental periods.

属性

IUPAC Name |

diethyl (6-methyl-2-propan-2-ylpyrimidin-4-yl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N2O4P/c1-6-16-19(15,17-7-2)18-11-8-10(5)13-12(14-11)9(3)4/h8-9H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBLJFQYCTRKKKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)OC1=NC(=NC(=C1)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5037523 | |

| Record name | Diazoxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

962-58-3 | |

| Record name | Diazoxon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=962-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diazoxon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000962583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diazoxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIAZOXON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FX08D2L1U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。